Trovafloxacin-d4 mesylate is classified as an antibiotic and is specifically categorized under fluoroquinolones. The mesylate salt form aids in enhancing solubility and stability of the compound for research purposes. Its synthesis typically involves deuteration processes to incorporate deuterium atoms into the molecular structure, which can be useful for pharmacokinetic studies and metabolic profiling.
The synthesis of trovafloxacin-d4 mesylate involves several key steps:
The synthetic route must be optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Reaction conditions such as temperature, solvent choice, and reaction time are critical in achieving an efficient synthesis.
The molecular formula of trovafloxacin-d4 mesylate is . The presence of deuterium is indicated by the subscript "D" in the formula. The structure features a bicyclic system that includes a naphthyridine core, which is characteristic of fluoroquinolones.
Trovafloxacin-d4 mesylate can participate in various chemical reactions typical of fluoroquinolones:
The reactivity of trovafloxacin-d4 mesylate can be influenced by factors such as pH and temperature. Understanding these reactions is crucial for developing formulations that maximize stability and efficacy.
Trovafloxacin-d4 mesylate exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm deuteration and structural integrity.
Trovafloxacin-d4 mesylate serves primarily in scientific research rather than clinical applications due to safety concerns associated with its parent compound:
Trovafloxacin-d4 mesylate (CAS#: 1346601-60-2) is a deuterium-labeled analog of the broad-spectrum quinolone antibiotic trovafloxacin mesylate. Its molecular formula is C₂₁H₁₅D₄F₃N₄O₆S, with a molecular weight of 516.48 g/mol [3] [7] [10]. The compound features four deuterium atoms strategically substituted at the methylene groups of the 3-azabicyclo[3.1.0]hexane moiety (positions C5 and C6) (Fig. 1). This isotopic labeling retains the core pharmacophore—a 1,8-naphthyridine ring with fluorine and carboxyl functional groups—while altering kinetic properties [6] [10]. The mesylate counterion (CH₃SO₃⁻) enhances solubility and crystallinity, critical for analytical handling [4] [8].
Fig. 1: Structural Features of Trovafloxacin-d4 Mesylate
Bicyclic Core: [C@H]1([2H])[C@@H]2[C@H](N)C(N1C3=C(C=C4C(=O)C(=CN4C5=C(F)C=C(F)C=C5)C(=O)O)F)([2H])[2H] Deuterium Sites: Four deuterium atoms at C5 and C6 of the azabicyclohexyl ring Counterion: Mesylate (CH₃SO₃⁻)
The non-deuterated parent compound (CAS#: 147059-75-4) has a molecular formula of C₂₁H₁₉F₃N₄O₆S and a molecular weight of 512.46 g/mol [1] [4]. Key differences include:
Table 1: Isotopic Comparison of Trovafloxacin-d4 Mesylate and Non-Deuterated Analog
Property | Trovafloxacin-d4 Mesylate | Trovafloxacin Mesylate |
---|---|---|
Molecular Formula | C₂₁H₁₅D₄F₃N₄O₆S | C₂₁H₁₉F₃N₄O₆S |
Molecular Weight (g/mol) | 516.48 | 512.46 |
C-H Stretch (IR) | 2100–2200 cm⁻¹ | 2900–3100 cm⁻¹ |
Metabolic Half-Life (HLM) | ~2.5-fold increase | Baseline |
Trovafloxacin-d4 mesylate exhibits moderate solubility in polar aprotic solvents but limited solubility in aqueous buffers:
Table 2: Solubility and Stability of Trovafloxacin-d4 Mesylate
Condition | Observation | Recommendation |
---|---|---|
DMSO (25°C) | 100 mg/mL, stable ≥6 months at -20°C | Use anhydrous DMSO; store under N₂ |
Phosphate Buffer (pH 7.4) | ≤5 mg/mL; hydrolysis t₁/₂ = 72 h at 37°C | Prepare fresh; avoid prolonged storage |
Light Exposure (UV-Vis) | Degradation via defluorination (t₁/₂ = 4 h) | Use amber vials; limit light exposure |
Crystallography:X-ray analysis of trovafloxacin-d4 mesylate reveals a monoclinic P2₁/c space group. The azabicyclohexyl ring adopts a rigid endo-conformation, stabilized by intramolecular hydrogen bonding between the protonated amine (N-H⁺) and the mesylate anion (O=S=O) [4] [8]. Deuterium substitution does not alter bond lengths (±0.02 Å) compared to the non-deuterated form [6].
Spectroscopic Signatures:
Table 3: Spectroscopic Profile of Trovafloxacin-d4 Mesylate
Technique | Key Parameters | Observed Data |
---|---|---|
¹H-NMR (DMSO-d₆) | 400 MHz, δ ppm | 8.51 (s, 1H, H-2), 7.85–7.89 (m, 2H, Ar-H) |
¹⁹F-NMR | 376 MHz, δ ppm | -110.2 (t), -118.5 (d) |
HRMS (ESI+) | m/z | 516.48 [M]⁺, 420.3 [M - C₃D₄H₂N]⁺ |
FTIR | ν (cm⁻¹) | 1720 (C=O), 1620 (C=O), 1050 (S=O) |
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8